molecular formula C17H13IN2O2 B7729948 (2E)-2-cyano-N-(2-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-2-cyano-N-(2-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B7729948
M. Wt: 404.20 g/mol
InChI Key: MDWXVVQBKLCRAZ-JLHYYAGUSA-N
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Description

(2E)-2-cyano-N-(2-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, an iodophenyl group, and a methoxyphenyl group, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodoaniline, 4-methoxybenzaldehyde, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and malononitrile in the presence of a base, such as piperidine, to form the corresponding α,β-unsaturated nitrile.

    Amidation: The α,β-unsaturated nitrile is then reacted with 2-iodoaniline in the presence of a suitable catalyst, such as palladium, to form the desired enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(2-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-N-(2-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the cyano and iodophenyl groups suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the iodophenyl group could facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-N-(2-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide
  • (2E)-2-cyano-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
  • (2E)-2-cyano-N-(2-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-2-cyano-N-(2-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide lies in the presence of the iodophenyl group, which can participate in unique halogen bonding interactions. This property can influence its reactivity and binding affinity in various applications.

Properties

IUPAC Name

(E)-2-cyano-N-(2-iodophenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O2/c1-22-14-8-6-12(7-9-14)10-13(11-19)17(21)20-16-5-3-2-4-15(16)18/h2-10H,1H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWXVVQBKLCRAZ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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